molecular formula C19H19ClN2O2 B3115106 LY303511 hydrochloride CAS No. 2070014-90-1

LY303511 hydrochloride

Cat. No. B3115106
CAS RN: 2070014-90-1
M. Wt: 342.8
InChI Key: QGVSIVYHHKLHPY-UHFFFAOYSA-N
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Description

LY303511 hydrochloride is a structural analogue of LY294002 . It has the molecular formula C19H19ClN2O2 . It does not inhibit PI3K , but it has been found to enhance TRAIL sensitivity of SHEP-1 neuroblastoma cells . It also reversibly blocks K+ currents in MIN6 insulinoma cells .


Molecular Structure Analysis

The molecular structure of LY303511 hydrochloride is characterized by the presence of a piperazine ring and a chromen-4-one group . The InChI code for LY303511 hydrochloride is InChI=1S/C19H18N2O2.ClH/c22-17-13-18 (21-11-9-20-10-12-21)23-19-15 (7-4-8-16 (17)19)14-5-2-1-3-6-14;/h1-8,13,20H,9-12H2;1H .


Chemical Reactions Analysis

LY303511 has been shown to enhance TRAIL-induced apoptosis in tumor cells by enhancing DR5 oligomerization, DISC assembly, and mitochondrial permeabilization . It has also been found to sensitize tumor cells to vincristine-induced apoptosis, independent of the PI3K/Akt pathway .


Physical And Chemical Properties Analysis

LY303511 hydrochloride has a molecular weight of 342.8 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of LY303511 hydrochloride are both 342.1135055 g/mol . The topological polar surface area is 41.6 Ų .

Scientific Research Applications

Amplification of TRAIL-Induced Apoptosis in Tumor Cells

LY303511 hydrochloride (LY30) has been shown to amplify TRAIL-induced apoptosis in tumor cells . Preincubation of cells with LY30 significantly amplified TRAIL signaling as evidenced by enhanced DNA fragmentation, caspases 2, 3, 8, and 9 activation, and reduction in the tumor colony formation . This increase in TRAIL sensitivity involved mitochondrial membrane permeabilization resulting in the egress of cytochrome c and second mitochondrial activator of caspase/direct IAP-binding protein with low PI .

Enhancement of DR5 Oligomerization and DISC Assembly

LY30 has been found to enhance DR5 oligomerization and DISC assembly . This facilitates the signaling of the death initiating signaling complex . The subsequent exposure to TRAIL resulted in processing/activation of caspase 8 and cleavage of its substrate, the BH3 protein Bid .

Sensitization of Tumor Cells to Vincristine-Induced Apoptosis

LY30, along with its active counterpart LY294002, has been demonstrated to sensitize tumor cells to vincristine-induced apoptosis . This sensitization is independent of the PI3K/Akt pathway .

Increase in Intracellular Hydrogen Peroxide Production

Preincubation of tumor cells with LY30 resulted in a significant increase in intracellular hydrogen peroxide (H2O2) production . This enhanced sensitivity to nonapoptotic concentrations of the chemotherapeutic agent vincristine .

Computational Modelling of LY30 and TRAIL-Induced Apoptosis

LY30, combined with TRAIL, has been used in computational modelling to predict how the combined treatment achieves synergy . The model was successful at mimicking the synergistic levels of cell death caused by LY30 and TRAIL combined .

Study of cFLIP Regulation

LY30 has been used in studies to understand the dynamic regulation of cFLIP, an inhibitor of caspase-8 activation . A model suggested that LY30-induced fluctuation of cFLIP might result from tilting the ratio of two key species of reactive oxygen species (ROS), superoxide and hydrogen peroxide .

Mechanism of Action

Target of Action

LY303511 hydrochloride is a structural analogue of LY294002 . It primarily targets TRAIL receptors (DR4 and DR5) on tumor cells . These receptors are known to play a crucial role in inducing apoptosis in tumor cells .

Mode of Action

LY303511 hydrochloride enhances the sensitivity of tumor cells to TRAIL-induced apoptosis . It does this by enhancing DR5 oligomerization , DISC assembly , and mitochondrial permeabilization .

Biochemical Pathways

The compound affects several biochemical pathways. It enhances TRAIL signaling, leading to enhanced DNA fragmentation and activation of caspases 2, 3, 8, and 9 . This increase in TRAIL sensitivity involves mitochondrial membrane permeabilization, resulting in the egress of cytochrome c and activation of caspase 9 . The compound also has the ability to downregulate cFLIPS and oligomerize DR5, thus facilitating the signaling of the death initiating signaling complex .

Pharmacokinetics

It is known that the compound can reversibly block k+ currents in min6 insulinoma cells , which may have implications for its bioavailability and distribution within the body.

Result of Action

The action of LY303511 hydrochloride results in a significant amplification of TRAIL-induced apoptosis in tumor cells . This is evidenced by enhanced DNA fragmentation, activation of various caspases, and a reduction in tumor colony formation . The compound’s action also results in the processing/activation of caspase 8 and cleavage of its substrate, the BH3 protein Bid .

Action Environment

The environment in which LY303511 hydrochloride acts can influence its efficacy and stability. For instance, the presence of TRAIL receptors on the surface of tumor cells can enhance the compound’s ability to induce apoptosis . .

properties

IUPAC Name

8-phenyl-2-piperazin-1-ylchromen-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2.ClH/c22-17-13-18(21-11-9-20-10-12-21)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14;/h1-8,13,20H,9-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVSIVYHHKLHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

LY303511 hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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